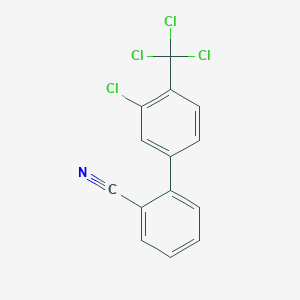
3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile is a chemical compound with the molecular formula C14H8Cl4N It is a biphenyl derivative, characterized by the presence of a chloro group at the 3’ position, a trichloromethyl group at the 4’ position, and a carbonitrile group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have suitable substituents for further functionalization.
Trichloromethylation: The trichloromethyl group can be introduced using trichloromethylating reagents such as carbon tetrachloride (CCl4) in the presence of a catalyst.
Nitrile Formation: The carbonitrile group at the 2 position can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of 3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient catalysts and solvents.
化学反応の分析
Types of Reactions
3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro and trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile involves its interaction with molecular targets and pathways. The chloro and trichloromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The carbonitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, further contributing to its diverse reactivity.
類似化合物との比較
Similar Compounds
4-Chloro-2-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a trichloromethyl group.
3-Chloro-4-methoxybiphenyl-2-carbonitrile: Similar biphenyl structure with a methoxy group instead of a trichloromethyl group.
Uniqueness
3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile is unique due to the presence of both chloro and trichloromethyl groups, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
IUPAC Name |
2-[3-chloro-4-(trichloromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl4N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDAHIIARMECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













